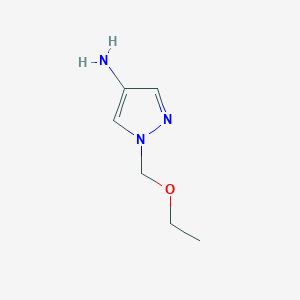
(3S)-1-methylpiperidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-Methylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C7H14ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (3S)-1-methylpiperidine-3-carboxylic acid.
Hydrochloride Formation: The free base of (3S)-1-methylpiperidine-3-carboxylic acid is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors to carry out the synthesis under controlled conditions.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(3S)-1-Methylpiperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (3S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride
- (2R,3S)-3-Phenylisoserine hydrochloride
Comparison:
- Structural Differences: While (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride has a piperidine ring, similar compounds may have different ring structures or substituents.
- Unique Properties: The specific stereochemistry and functional groups of this compound confer unique reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-methylpiperidine-3-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylpyridine", "ethyl acetoacetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 3-methylpyridine with ethyl acetoacetate in the presence of sodium borohydride to form (3S)-1-methylpiperidine-3-carboxylic acid ethyl ester.", "Step 2: Hydrolyze the ester using hydrochloric acid to obtain (3S)-1-methylpiperidine-3-carboxylic acid.", "Step 3: Convert the acid to its hydrochloride salt by reacting with hydrochloric acid.", "Step 4: Purify the product by recrystallization from water and drying with magnesium sulfate." ] } | |
Número CAS |
2061169-12-6 |
Fórmula molecular |
C7H14ClNO2 |
Peso molecular |
179.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




